molecular formula C15H20N4O3S B2696418 1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1790199-31-3

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2696418
CAS RN: 1790199-31-3
M. Wt: 336.41
InChI Key: UZVAUWIACSSHMB-UHFFFAOYSA-N
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Description

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a triazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis of Biologically Interesting Compounds

Compounds similar to 1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole have been synthesized and evaluated for their biological activities, such as inhibition against specific enzymes. For instance, disubstituted 1,2,3-triazoles were synthesized and evaluated as potent inhibitors against caspase-3, a key enzyme in apoptosis, demonstrating the potential of triazole compounds in drug discovery and therapeutic applications (Yang Jiang & Trond Vidar Hansen, 2011).

Anticancer Activity

Another study focused on the synthesis, computational study, and biological evaluation of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties. This compound showed notable cytotoxicity against various cancer cell lines, highlighting the role of triazole-containing compounds in developing new anticancer agents (S. Murugavel et al., 2019).

Novel Synthetic Pathways

Research has also explored the synthesis of 3-pyrrolin-2-ones by rhodium-catalyzed transannulation of 1-sulfonyl 1,2,3-triazole with ketene silyl acetal, showing the versatility of triazole derivatives in accessing biologically interesting compounds through novel synthetic pathways (R. Ran et al., 2014).

Development of New Organic Syntheses

The ability of 1-sulfonyl-1,2,3-triazole to act as a dipole in the presence of rhodium(II) has led to the development of diverse cycloaddition reactions, offering new avenues for organic syntheses. This highlights the potential of triazole derivatives in facilitating innovative synthetic strategies (E. Yoo, 2015).

properties

IUPAC Name

1-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-3-22-15-5-4-14(10-12(15)2)23(20,21)18-8-6-13(11-18)19-9-7-16-17-19/h4-5,7,9-10,13H,3,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAUWIACSSHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

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